trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h9-11H,4-8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVWCWFKYRHGOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Cyclohexane Scaffolds in Molecular Design
The cyclohexane (B81311) ring is a prevalent structural motif in a multitude of bioactive natural products and synthetic pharmaceuticals. Its significance in molecular design stems from several key properties that make it an attractive scaffold for medicinal chemists.
The non-planar, three-dimensional nature of the cyclohexane chair conformation allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov By replacing flexible alkyl chains with a rigid cyclohexane core, a reduction in the entropic penalty upon binding can be achieved, often resulting in improved potency. nih.gov Furthermore, the cyclohexane scaffold can serve as a bioisostere for other cyclic and acyclic moieties, offering a means to modulate physicochemical properties such as lipophilicity and metabolic stability. nih.gov
The stereoselective synthesis of substituted cyclohexanes is of considerable interest as the spatial arrangement of functional groups on the ring is crucial for biological activity. nih.govnih.gov This has led to the development of numerous synthetic methodologies aimed at controlling the stereochemistry of these important structural units.
Strategic Importance of Trans 4 Boc Amino Methyl Cyclohexanecarbaldehyde As a Stereodefined Building Block
trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde is a bifunctional building block that offers a unique combination of a protected amine and a reactive aldehyde group, both attached to a stereochemically defined cyclohexane (B81311) core. The trans configuration of the substituents provides a specific and rigid orientation, which is highly desirable in the design of targeted therapeutics.
The Boc (tert-butoxycarbonyl) protecting group on the amine allows for its selective deprotection under specific reaction conditions, enabling sequential chemical transformations. The aldehyde functionality serves as a versatile handle for a variety of chemical reactions, most notably reductive amination, to introduce further molecular complexity. organic-chemistry.orgmasterorganicchemistry.com
A significant application of this building block is demonstrated in the synthesis of chemokine receptor antagonists. For instance, This compound has been utilized as a key intermediate in the preparation of potent C-C chemokine receptor 2 (CCR2) antagonists. nih.gov CCR2 is a G-protein coupled receptor that plays a crucial role in the inflammatory response by mediating the chemotaxis of monocytes. nih.gov Antagonists of this receptor are therefore of significant interest for the treatment of various inflammatory diseases.
In a representative synthetic approach, This compound undergoes a reductive amination reaction with an appropriate amine, such as an azetidine (B1206935) derivative, to furnish a more complex secondary amine. nih.govorganic-chemistry.org This reaction is a cornerstone in the construction of the final antagonist molecule, highlighting the strategic importance of the starting aldehyde.
Table 1: Key Intermediates in the Synthesis of CCR2 Antagonists
| Compound Name | Structure | Role in Synthesis |
|---|---|---|
| This compound | Key stereodefined building block | |
| Azetidine derivative | Amine component in reductive amination |
Overview of Current Research Trajectories and Academic Relevance
Retrosynthetic Strategies and Key Precursors for the Cyclohexanecarbaldehyde Core
A logical retrosynthetic analysis of this compound reveals several potential pathways starting from readily available precursors. The primary disconnection involves the two functional groups, the Boc-protected aminomethyl group and the carbaldehyde, suggesting a convergent or a linear approach.
A common strategy begins with the disconnection of the Boc protecting group, leading to the precursor trans-4-(aminomethyl)cyclohexanecarbaldehyde. Further disconnection of the aldehyde functionality, through a retro-reduction or retro-oxidation, points towards trans-4-(aminomethyl)cyclohexanemethanol or trans-4-(aminomethyl)cyclohexanecarboxylic acid, respectively. The latter, known as tranexamic acid, is a commercially available and cost-effective starting material.
Another key disconnection breaks the C-C bond of the aminomethyl group, leading to a 4-cyanocyclohexanecarboxylate derivative. This approach allows for the late-stage introduction of the amine functionality via reduction of the nitrile.
The core of the retrosynthetic challenge lies in establishing the trans-1,4-disubstitution pattern on the cyclohexane ring. A powerful approach starts from aromatic precursors, such as terephthalic acid or its derivatives. Catalytic hydrogenation of the aromatic ring provides a mixture of cis and trans isomers of 1,4-cyclohexanedicarboxylic acid, which can then be separated or isomerized to enrich the desired trans isomer.
Key Precursors for the Cyclohexanecarbaldehyde Core:
| Precursor | Synthetic Utility |
| Terephthalic acid | Readily available aromatic precursor for the cyclohexane core via hydrogenation. |
| trans-4-(Aminomethyl)cyclohexanecarboxylic acid (Tranexamic acid) | A commercially available building block with the desired trans stereochemistry and both functional group handles in a latent form. |
| trans-1,4-Cyclohexanedicarboxylic acid | A direct precursor to the disubstituted cyclohexane core, obtainable from terephthalic acid hydrogenation. |
| 4-Cyanobenzoic acid | Allows for the synthesis of the cyclohexane core with a nitrile group as a precursor to the aminomethyl functionality. |
Stereoselective Synthesis of the trans-4-Aminomethylcyclohexane-1-carbaldehyde Framework
Achieving the desired trans stereochemistry is a critical aspect of the synthesis. Both diastereoselective and enantioselective methods have been developed to control the spatial arrangement of the substituents on the cyclohexane ring.
Enantioselective Approaches to the Cyclohexane Stereocenters
While the target molecule itself is achiral due to its plane of symmetry, enantioselective methods are crucial for the synthesis of chiral derivatives. One powerful strategy is the desymmetrization of prochiral cyclohexene (B86901) or cyclohexane derivatives. researchgate.netrsc.orgnih.govnih.govrsc.org Dirhodium catalysts have been shown to effectively catalyze the site- and stereoselective C–H functionalization of substituted cyclohexanes, leading to desymmetrized products with high enantioselectivity. researchgate.net This approach can introduce a functional group at a specific position, which can then be elaborated to the desired aminomethyl or carbaldehyde moiety.
Another approach involves the chiral resolution of racemic intermediates, such as trans-4-aminomethylcyclohexanecarboxylic acid. google.comwikipedia.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer. wikipedia.org Biocatalytic methods, for instance using transaminases, have also emerged as a powerful tool for the stereoselective synthesis of trans-4-substituted cyclohexane-1-amines from the corresponding ketones or racemic amines, achieving high diastereomeric excess. nih.gov
Diastereoselective Control in Functionalization Reactions
The establishment of the trans relationship between the two substituents is often achieved through thermodynamic control. The hydrogenation of terephthalic acid derivatives typically yields a mixture of cis and trans isomers. The trans isomer, having both bulky substituents in the equatorial position in the more stable chair conformation, is thermodynamically favored. youtube.com Isomerization of the cis isomer to the more stable trans isomer can be achieved under basic conditions at elevated temperatures.
Diastereoselective reduction of a 4-substituted cyclohexanone (B45756) precursor can also be employed. The choice of reducing agent can influence the stereochemical outcome, with bulky reducing agents often favoring the formation of the trans product through equatorial attack on the carbonyl group.
Development of Efficient Protecting Group Strategies for the Amine and Aldehyde Functionalities
The presence of both a primary amine and an aldehyde in the target molecule necessitates a robust protecting group strategy to avoid self-reaction (e.g., imine formation) and to allow for selective transformations. organic-chemistry.orgwikipedia.org
The amine is most commonly protected as its tert-butoxycarbonyl (Boc) derivative. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, making it an ideal choice for many synthetic routes. libretexts.orgpeptide.com The introduction of the Boc group is typically achieved by reacting the free amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.
The aldehyde functionality is significantly more reactive and often requires protection, especially in the presence of nucleophiles or strong reducing agents. Acetals are the most common protecting groups for aldehydes. wikipedia.org For example, reaction with ethylene (B1197577) glycol in the presence of an acid catalyst forms a 1,3-dioxolane, which is stable to basic and nucleophilic conditions but can be easily cleaved by aqueous acid to regenerate the aldehyde. This orthogonality with the acid-labile Boc group requires careful planning of the deprotection steps. In some synthetic sequences, the aldehyde is generated in the final step from a more stable precursor like an ester or a nitrile, circumventing the need for its protection. A protecting-group-free approach for the synthesis of primary amines from aldehydes via reductive amination has also been reported, which could be relevant in specific synthetic designs. nih.gov
Common Protecting Group Strategies:
| Functional Group | Protecting Group | Introduction Conditions | Cleavage Conditions | Orthogonality Notes |
| Amine | tert-Butoxycarbonyl (Boc) | Boc₂O, base (e.g., NEt₃, NaOH) | Acid (e.g., TFA, HCl) | Stable to bases, nucleophiles, and hydrogenation. |
| Aldehyde | Acetal (e.g., 1,3-dioxolane) | Ethylene glycol, acid catalyst | Aqueous acid | Stable to bases, nucleophiles, and hydrides. Cleaved under similar conditions as Boc group. |
Catalytic Pathways for the Introduction of Functional Groups
Catalytic methods offer efficient and selective ways to introduce and modify functional groups on the cyclohexane core, often with high atom economy.
Metal-Catalyzed Transformations in the Synthesis of the Compound
Transition metal catalysis plays a pivotal role in modern synthetic organic chemistry, and its application to the synthesis of substituted cyclohexanes is a growing field. Palladium- and rhodium-based catalysts are particularly noteworthy.
Palladium-catalyzed cross-coupling reactions can be used to form C-C bonds on the cyclohexane ring. For instance, a pre-functionalized cyclohexane derivative (e.g., a triflate or halide) could be coupled with a suitable organometallic reagent. More advanced palladium-catalyzed C-H functionalization reactions have been developed to directly introduce substituents onto the cyclohexane ring, offering a more step-economical approach. researchgate.netnih.govresearchgate.net
Rhodium-catalyzed reactions are particularly powerful for the selective functionalization of C-H bonds. thieme-connect.comnih.govnih.govscispace.com Dirhodium catalysts have been shown to mediate carbene insertion into C-H bonds of cyclohexanes with high regio- and stereoselectivity. researchgate.netthieme-connect.comnih.gov This allows for the direct introduction of an ester-containing group, which can then be converted to either the carbaldehyde or the aminomethyl functionality. These catalytic systems can differentiate between electronically and sterically distinct C-H bonds, enabling the synthesis of complex substitution patterns. researchgate.net
Examples of Metal-Catalyzed Reactions:
| Metal Catalyst | Reaction Type | Application in Synthesis |
| Palladium | Cross-coupling (e.g., Suzuki, Heck) | Formation of C-C bonds to introduce functional group precursors. |
| Palladium | C-H Arylation/Alkylation | Direct introduction of substituents onto the cyclohexane core. researchgate.net |
| Rhodium | C-H Carbene Insertion | Regio- and stereoselective introduction of ester functionalities. researchgate.netnih.gov |
| Ruthenium | Hydrogenation | Reduction of aromatic precursors like terephthalic acid to form the cyclohexane ring. |
Organocatalytic Methods for Asymmetric Synthesis
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecular architectures, including substituted cyclohexane rings. nih.govprinceton.edu This approach avoids the use of metal catalysts and often relies on small, chiral organic molecules, such as proline and its derivatives, to induce stereoselectivity. princeton.edu The primary mechanisms involve the formation of transient chiral intermediates like enamines and iminium ions, which effectively control the facial selectivity of subsequent bond-forming reactions. nih.govprinceton.edu
A prominent strategy for constructing highly functionalized chiral cyclohexanes is through organocatalytic domino or cascade reactions. nih.gov For instance, a highly stereoselective one-pot procedure has been developed for synthesizing cyclohexanes bearing five contiguous stereogenic centers. nih.gov This method employs a chiral bifunctional amino-squaramide catalyst to promote an initial enantioselective Michael addition. This is followed by a domino Michael–Knoevenagel-type 1,2-addition sequence catalyzed by an achiral base, affording complex cyclohexane structures in good yields and with excellent stereoselectivities (>30:1 dr and 96–99% ee). nih.gov
Furthermore, chiral primary and secondary amines have been successfully used to catalyze the asymmetric synthesis of disubstituted cyclohexadiene carbaldehydes via inverse-electron-demand Diels-Alder reactions. nih.govrsc.org L-proline, for example, can catalyze the reaction between arylacetaldehydes and α,β,γ,δ-unsaturated aldehydes to yield trans diastereomeric products with high enantioselectivities. nih.gov These cyclohexadiene products can then be readily converted to the corresponding saturated cyclohexane carbaldehydes, providing a viable route to chiral 1,4-disubstituted systems analogous to the title compound.
| Reaction Type | Catalyst | Substrates | Key Features | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Michael-Michael-1,2-Addition Cascade | Amino-squaramide | β-Ketoester, Nitroalkene, α,α-Dicyanoolefin | One-pot synthesis of cyclohexanes with five stereocenters. | >30:1 dr, 96-99% ee | nih.gov |
| Inverse-Electron-Demand Diels-Alder | L-Proline | Arylacetaldehyde, α,β,γ,δ-Unsaturated aldehyde | Forms 3,4-disubstituted cyclohexadiene carbaldehydes. | High enantioselectivity | nih.gov |
| Michael Addition/Cyclization | Chiral secondary amine | 1,3-Cycloalkanedione, α,β-Unsaturated aldehyde | Forms functionalized dihydropyrans, related cyclic systems. | Up to 97% ee | au.dk |
Biocatalytic Routes Utilizing Enzyme Systems
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds, operating under mild conditions with exceptional stereo-, regio-, and chemoselectivity. nih.govmdpi.com Enzymes such as transaminases, lipases, and keto reductases are particularly valuable for producing enantiomerically pure amines and alcohols, which are key precursors for molecules like this compound. nih.gov
Transaminases (TAs) have proven highly effective for the stereoselective synthesis of trans-4-substituted cyclohexane-1-amines, which are direct precursors to the target compound. nih.govresearchgate.netdntb.gov.ua In a notable application, transaminases were used to resolve cis/trans mixtures of 4-substituted cyclohexane-1-amines. nih.govresearchgate.net The enzyme selectively catalyzes the deamination of the cis-isomer to the corresponding ketone, leaving the desired trans-isomer with high diastereomeric excess (>99% de). nih.govresearchgate.net This process can be operated in a continuous-flow packed-bed reactor, and remarkably, a dynamic cis-to-trans isomerization occurs, allowing for theoretical yields of the trans-amine to exceed its initial proportion in the starting mixture. nih.govresearchgate.net
Another powerful biocatalytic strategy involves multi-enzyme, one-pot cascade reactions. For example, cis- and trans-4-aminocyclohexanol (B47343) can be synthesized from 1,4-cyclohexanedione (B43130) using a combination of a keto reductase (KRED) and an amine transaminase (ATA). researchgate.net The KRED first performs a regioselective monoreduction of the diketone to 4-hydroxycyclohexanone. Subsequently, the choice of a stereocomplementary ATA determines the final stereochemistry, producing either the cis- or trans-aminocyclohexanol with high diastereoselectivity. researchgate.net
Kinetic resolution catalyzed by lipases represents another major biocatalytic approach. nih.gov While direct resolution of the target aldehyde is challenging, a racemic precursor, such as the corresponding alcohol (trans-4-[(Boc-amino)methyl]cyclohexyl)methanol, could be resolved. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for the enantioselective acylation of racemic alcohols, allowing for the separation of the two enantiomers. researchgate.netmdpi.com
| Enzyme System | Reaction Type | Substrate | Product | Key Outcome | Reference |
|---|---|---|---|---|---|
| Transaminase (TA) | Diastereomer selective deamination | cis/trans-4-Substituted cyclohexane-1-amine mixture | trans-4-Substituted cyclohexane-1-amine | >99% de, dynamic cis-to-trans isomerization | nih.govresearchgate.net |
| Keto reductase (KRED) + Amine transaminase (ATA) | One-pot cascade (reduction + amination) | 1,4-Cyclohexanedione | cis- or trans-4-Aminocyclohexanol | High diastereoselectivity based on ATA choice | researchgate.net |
| Lipase (e.g., CAL-B) | Kinetic resolution (N-acylation) | rac-2-Aminocyclohexanecarboxamide | Enantiopure aminocyclohexanecarboxamides | Separation of enantiomers | researchgate.net |
| Lipase (e.g., Pseudomonas cepacia) | Kinetic resolution (acetylation) | racemic alcohol precursor | Enantiopure alcohol and acetate (B1210297) | High enantiomeric ratio (up to 96:4) | mdpi.com |
Cascade and Multicomponent Reactions in the Synthesis of Related Cyclohexane Derivatives
Cascade (or domino) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that enable the construction of complex molecules in a single operation by forming multiple bonds sequentially without isolating intermediates. arkat-usa.org These approaches offer significant advantages in terms of step and atom economy, making them ideal for the rapid assembly of diverse molecular scaffolds, including functionalized cyclohexane derivatives.
Organocatalytic cascade reactions are particularly effective for building the cyclohexane core with a high degree of stereocontrol. As mentioned previously, a one-pot Michael–Michael–1,2-addition sequence can generate highly substituted cyclohexanes with five stereocenters from simple acyclic precursors. nih.gov Such cascades dramatically increase molecular complexity in a single, efficient transformation.
Once the functionalized cyclohexane aldehyde scaffold is formed, it can serve as a valuable building block in multicomponent reactions. The aldehyde group of a molecule like this compound is well-suited for participation in classic MCRs such as the Ugi and Passerini reactions. rsc.org For example, substituted tetrafluorocyclohexane aldehydes have been successfully employed as key components in Ugi four-component reactions to generate a library of peptidic analogs. rsc.org This demonstrates that the carbaldehyde functionality on a cyclohexane ring can be readily incorporated into complex, peptide-like structures, highlighting the utility of MCRs for the derivatization of such motifs. rsc.org The Ugi reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, is exceptionally versatile for creating molecular diversity. beilstein-journals.org
| Reaction Type | Key Reagents | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Organocatalytic Cascade | β-Ketoester, nitroalkene, dicyanoolefin | Highly substituted chiral cyclohexane | Forms five stereocenters in one pot. | nih.gov |
| Ugi Four-Component Reaction | Cyclohexane carbaldehyde, amine, carboxylic acid, isocyanide | α-Aminoacyl amide derivative of cyclohexane | Rapid assembly of complex peptidic structures. | rsc.org |
| Passerini Three-Component Reaction | Cyclohexane carbaldehyde, carboxylic acid, isocyanide | α-Acyloxy carboxamide derivative of cyclohexane | Efficient formation of α-functionalized amides. | rsc.org |
Reactivity Profiling of the Carbaldehyde Moiety
The carbaldehyde group, an electrophilic center, is the primary site for nucleophilic attack and a variety of condensation and redox reactions. Its reactivity allows for carbon-chain elongation, functional group interconversion, and the introduction of complex molecular frameworks.
The aldehyde functionality readily undergoes reactions with nucleophiles. The Aldol (B89426) reaction, for instance, involves the addition of an enolizable carbonyl compound to the aldehyde, forming a β-hydroxy carbonyl derivative, a key structural motif in many natural products. nih.gov While specific examples with this compound are not prevalent in the literature, the reaction of other N-Boc protected amino aldehydes demonstrates the feasibility of this transformation. rsc.orgresearchgate.net
The Knoevenagel condensation is another powerful C-C bond-forming reaction, involving the reaction of the aldehyde with a compound containing an active methylene (B1212753) group in the presence of a base. purechemistry.org This reaction is widely used to synthesize α,β-unsaturated carbonyl compounds. purechemistry.org For this compound, this reaction provides a route to various substituted olefins. The reaction typically proceeds under mild conditions, making it compatible with the Boc-protecting group. banglajol.info
| Reaction | Reactant Type | Product Type | Typical Conditions |
|---|---|---|---|
| Aldol Reaction | Enolizable carbonyl compound (ketone, aldehyde) | β-hydroxy aldehyde/ketone | Base or acid catalysis |
| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) | α,β-unsaturated compound | Weak base (e.g., piperidine, urea) |
The aldehyde group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.
Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes to primary alcohols. masterorganicchemistry.comyoutube.com This reagent is compatible with the Boc-protecting group and would convert this compound to trans-{4-[(Boc-amino)methyl]cyclohexyl}methanol. The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature. researchgate.netorganic-chemistry.org
Oxidation: The oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. Common reagents include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like buffered sodium chlorite (B76162) (NaClO₂) to avoid potential side reactions with the Boc group. This transformation would yield trans-4-[(Boc-amino)methyl]cyclohexanecarboxylic acid.
| Transformation | Reagent | Product Functional Group |
|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |
| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid |
| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid |
| Oxidation | Sodium Chlorite (NaClO₂) | Carboxylic Acid |
Carbonyl umpolung, or the reversal of polarity, transforms the electrophilic carbonyl carbon into a nucleophilic species, enabling reactions that are otherwise inaccessible. wikipedia.org
A prominent example is the Corey-Seebach reaction , where the aldehyde is first converted to a 1,3-dithiane. organic-chemistry.orgsynarchive.com Deprotonation of the C-2 proton of the dithiane with a strong base like n-butyllithium generates a nucleophilic acyl anion equivalent. jk-sci.comepfl.ch This anion can then react with various electrophiles such as alkyl halides, epoxides, or other carbonyl compounds. wikipedia.orgjk-sci.com Subsequent hydrolysis of the dithiane reveals the ketone functionality.
Another approach involves the use of N-heterocyclic carbenes (NHCs) , such as those derived from thiazolium salts, as catalysts. tubitak.gov.tr These catalysts add to the aldehyde to form a Breslow intermediate, which is a nucleophilic acyl anion equivalent that can participate in various coupling reactions. nih.govorganic-chemistry.org
The reaction of the aldehyde with primary amines or their derivatives provides access to a range of C=N containing compounds.
Imines (Schiff Bases): The condensation of this compound with a primary amine, typically under mildly acidic conditions (pH 4-5), yields an imine. youtube.commasterorganicchemistry.comchemistrysteps.comlibretexts.org This reaction is reversible and water is removed to drive the equilibrium towards the product. youtube.com
Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) leads to the formation of an oxime. This reaction proceeds via a similar mechanism to imine formation.
Hydrazones: Condensation with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) affords the corresponding hydrazone. wikipedia.orgresearchgate.netmdpi.comresearchgate.net Hydrazones are often stable, crystalline solids and serve as important intermediates in reactions like the Wolff-Kishner reduction. wikipedia.org
| Reactant | Product | Functional Group |
|---|---|---|
| Primary Amine (R'-NH₂) | Imine (Schiff Base) | C=N-R' |
| Hydroxylamine (NH₂OH) | Oxime | C=N-OH |
| Hydrazine (N₂H₄) | Hydrazone | C=N-NH₂ |
Transformations Involving the Boc-Protected Amine Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. nih.gov
The removal of the Boc group is a crucial step in many synthetic sequences to liberate the free amine for further functionalization. The key challenge is to achieve this deprotection chemoselectively without affecting the aldehyde group.
Acidic Deprotection: The most common method for Boc deprotection is treatment with a strong acid. acsgcipr.org
Trifluoroacetic acid (TFA): TFA, often used neat or as a solution in a solvent like dichloromethane (B109758) (DCM), is highly effective for Boc removal. fishersci.co.ukcommonorganicchemistry.com The reaction is typically fast at room temperature.
Hydrochloric acid (HCl): A solution of HCl in an organic solvent such as dioxane or ethyl acetate is also a standard protocol. fishersci.co.uk
While effective, strong acidic conditions can sometimes be incompatible with sensitive substrates. The aldehyde group is generally stable to these conditions, allowing for selective deprotection of the Boc-amine.
Thermal Deprotection: In some cases, the Boc group can be removed by heating, often in a high-boiling solvent or in water, without the need for an acid catalyst. nih.govacsgcipr.orgnih.gov This method can be advantageous for substrates that are sensitive to strong acids. rsc.org The efficiency of thermal deprotection can vary depending on the substrate and conditions. nih.gov
| Method | Reagents/Conditions | Key Features |
|---|---|---|
| Acidic Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Fast and efficient at room temperature. commonorganicchemistry.com |
| Acidic Deprotection | HCl in Dioxane or Ethyl Acetate | Common and effective protocol. fishersci.co.uk |
| Acidic Deprotection | Aqueous Phosphoric Acid | Alternative acidic condition. nih.gov |
| Lewis Acid Deprotection | Zinc Bromide (ZnBr₂) in DCM | Milder alternative to strong protic acids. fishersci.co.uk |
| Thermal Deprotection | Heating in high-boiling solvent (e.g., Toluene, water) | Acid-free conditions, suitable for acid-sensitive molecules. acsgcipr.orgnih.gov |
| Mild Deprotection | Oxalyl chloride in Methanol | Mild, room temperature conditions. rsc.orgrsc.org |
Derivatization and Functionalization of the Free Amine
Following the removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound, a primary amine is exposed, which serves as a versatile handle for a wide array of chemical transformations. This free amine on the trans-4-(aminomethyl)cyclohexanecarbaldehyde scaffold can be readily derivatized through various reactions, including N-alkylation, N-acylation, and sulfonylation, to introduce diverse functional groups and build more complex molecular architectures.
The reactivity of this primary amine is analogous to that of other primary amines on cyclohexane rings, such as the well-studied tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid). nih.govnih.gov Derivatization strategies often aim to modify the compound's physicochemical properties or to attach it to other molecular entities.
N-Alkylation: The free amine can undergo mono- or di-alkylation with alkyl halides or through reductive amination. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STABH) or sodium cyanoborohydride (NaBH₃CN), is a common method for introducing alkyl substituents in a controlled manner.
N-Acylation: Acylation of the amine with acid chlorides, anhydrides, or activated esters is a straightforward method to form stable amide bonds. This reaction is fundamental for incorporating the cyclohexane scaffold into larger molecules. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base would yield the corresponding N-acetyl derivative.
Sulfonylation: The primary amine can be converted into a sulfonamide by reacting with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The resulting sulfonamides are stable functional groups that can alter the biological and physical properties of the parent molecule.
The table below summarizes common derivatization reactions for the free amine of trans-4-(aminomethyl)cyclohexanecarbaldehyde.
| Reaction Type | Reagent Example | Functional Group Introduced | Product Class |
| N-Alkylation | Methyl Iodide (CH₃I) | Methylamino (-NHCH₃) | Secondary Amine |
| Reductive Amination | Acetone, STABH | Isopropylamino (-NHCH(CH₃)₂) | Secondary Amine |
| N-Acylation | Acetyl Chloride (CH₃COCl) | Acetamido (-NHCOCH₃) | Amide |
| Sulfonylation | Tosyl Chloride (TsCl) | Tosylamido (-NHTs) | Sulfonamide |
| Urea Formation | Phenyl Isocyanate (PhNCO) | Phenylurea (-NHCONHPh) | Urea |
These functionalization reactions are crucial for utilizing trans-4-(aminomethyl)cyclohexanecarbaldehyde as a building block in medicinal chemistry and materials science, allowing for the systematic modification of its structure to achieve desired properties.
Amidation and Peptide Coupling Reactions
The primary amine of deprotected this compound is a key functional group for its application as a non-canonical building block in peptide synthesis. chemimpex.comljmu.ac.uk Its ability to participate in amidation and peptide coupling reactions allows for its incorporation into peptide chains, imparting unique structural constraints and properties to the resulting peptidomimetics. diva-portal.org
The process involves the formation of an amide (peptide) bond between the aminomethyl group on the cyclohexane ring and the carboxylic acid of an N-protected amino acid or a peptide fragment. nih.gov This reaction requires the activation of the carboxylic acid component, which is typically achieved using a variety of peptide coupling reagents. scispace.com These reagents convert the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by the amine.
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to minimize side reactions and suppress racemization. Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), as well as uronium/aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also highly effective. nih.gov
The general procedure involves:
Deprotection of the Boc group from this compound, typically using an acid like trifluoroacetic acid (TFA).
Activation of the C-terminus of an N-protected amino acid (e.g., Fmoc-Ala-OH) with a coupling reagent.
Reaction of the activated amino acid with the free amine of the cyclohexane building block in the presence of a base (e.g., N,N-diisopropylethylamine, DIEA) to form the peptide bond.
The aldehyde functionality on the cyclohexane ring is typically protected during these steps or is incorporated in a final step to avoid unwanted side reactions.
The table below provides examples of common coupling reagents used for this type of transformation.
| Coupling Reagent | Additive (if any) | Typical Solvent | Key Characteristics |
| DCC | HOBt | Dichloromethane (DCM) | Cost-effective; byproduct (DCU) is insoluble. |
| DIC | OxymaPure® | Dimethylformamide (DMF) | Byproduct (DIU) is soluble; suitable for solid-phase synthesis. |
| HATU | None (contains HOAt) | DMF | Highly efficient, fast reaction times, low racemization. |
| PyBOP | None | DMF | Efficient, stable, and forms a less hazardous byproduct than BOP. |
The use of such building blocks is a powerful strategy for creating conformationally constrained peptides, which can exhibit enhanced stability, selectivity, and therapeutic potential. chemimpex.comnih.gov
Stereochemical Consequences of Chemical Reactions on the Cyclohexane Ring
Influence of trans-Substitution on Reaction Pathways
The rigid diequatorial arrangement of the substituents in this compound has a profound influence on its chemical reactivity, particularly at the aldehyde functional group. The fixed stereochemistry of the cyclohexane ring dictates the steric environment around the reactive center, thereby controlling the stereochemical outcome of reactions. researchgate.net
Nucleophilic attack on the carbonyl carbon of the aldehyde is a primary example. The two faces of the aldehyde are diastereotopic. The approach of a nucleophile is sterically biased due to the presence of the bulky cyclohexane ring. Attack from the axial direction is generally less hindered than attack from the equatorial direction, which is shielded by the adjacent equatorial hydrogens on the ring (at C2 and C6). This facial selectivity can lead to the preferential formation of one diastereomeric alcohol product.
This principle of stereocontrol is exploited in various synthetic applications. For instance, in the reduction of the aldehyde to an alcohol using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), the hydride will preferentially attack from the less hindered axial face, leading to the formation of the corresponding equatorial alcohol as the major product. Similarly, reactions with organometallic reagents (e.g., Grignard or organolithium reagents) are expected to exhibit similar diastereoselectivity.
The influence of a pre-existing trans substituent on directing the stereochemistry of a new functional group is a well-established principle in cyclohexane chemistry. nih.gov For example, in the biocatalytic amination of 4-substituted cyclohexanones, the enzyme often delivers the amino group selectively to form the trans product, which is the thermodynamically more stable isomer. researchgate.net This thermodynamic preference for the trans-diequatorial arrangement can be a powerful driving force in reactions that proceed through an equilibrating intermediate, such as the formation of an enol or enolate from the aldehyde. Any process that allows for equilibration at the C1 position will strongly favor the conformer where the substituent is equatorial, thus preserving the trans relationship.
This inherent stereochemical bias makes this compound a valuable chiral building block for synthesizing complex molecules with well-defined three-dimensional structures. researchgate.netacs.org
Strategic Applications of Trans 4 Boc Amino Methyl Cyclohexanecarbaldehyde in Complex Molecule Synthesis
Utilization as a Chiral Building Block in Asymmetric Synthesis
The trans-cyclohexane-1,4-disubstituted framework of trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde provides a conformationally restricted and stereochemically defined scaffold. When resolved into its individual enantiomers, this compound serves as a valuable chiral building block in asymmetric synthesis, enabling the transfer of chirality to new stereogenic centers.
While specific, high-yielding examples of its application in asymmetric synthesis are not extensively documented in publicly available literature, the inherent chirality of the resolved isomers makes it a promising candidate for diastereoselective reactions. For instance, the aldehyde functionality can undergo nucleophilic addition reactions where the stereochemical outcome is influenced by the chirality of the cyclohexane (B81311) backbone, leading to the preferential formation of one diastereomer over the other. The bulky Boc-protecting group on the aminomethyl side chain can further influence the steric environment around the aldehyde, potentially enhancing the diastereoselectivity of such transformations.
Role in the Total Synthesis of Natural Products and Analogues
The structural motif of a 1,4-disubstituted cyclohexane ring is present in a wide array of natural products, making this compound a theoretically attractive starting material for their total synthesis. The bifunctional nature of the molecule allows for the sequential or simultaneous elaboration of both the aldehyde and the protected amine, providing a convergent approach to complex target molecules.
Despite its potential, specific examples of the successful incorporation of this compound into the total synthesis of natural products are not readily found in peer-reviewed publications. This may be due to the availability of other established synthetic routes or the specific stereochemical requirements of the target natural products that may not be readily accessible from this particular building block. However, its utility in the synthesis of natural product analogues for structure-activity relationship (SAR) studies remains a viable and underexplored area of research.
Precursor in the Design and Synthesis of Advanced Pharmaceutical Intermediates
One of the most significant applications of this compound is in the field of medicinal chemistry, where it serves as a key intermediate in the synthesis of pharmaceutically active compounds. The cyclohexane core is a common feature in many drug molecules, offering a desirable balance of lipophilicity and rigidity.
A notable example is its use in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are a class of drugs used for the treatment of type 2 diabetes. The Boc-protected amine can be deprotected and coupled with other fragments, while the aldehyde can be transformed into various functional groups to modulate the biological activity of the final compound.
| Pharmaceutical Intermediate Application | Key Reaction | Therapeutic Area |
| Synthesis of DPP-IV Inhibitors | Reductive amination of the aldehyde, followed by amide coupling after Boc deprotection. | Type 2 Diabetes |
| Development of Novel Therapeutic Agents | Serves as a scaffold for library synthesis to explore new chemical space. | Various |
Development of Novel Heterocyclic Systems Incorporating the Cyclohexane Core
The reactivity of the aldehyde and the latent nucleophilicity of the amine (after deprotection) make this compound an excellent precursor for the synthesis of novel heterocyclic systems. The cyclohexane ring is fused or appended to the new heterocyclic ring, influencing its three-dimensional shape and physicochemical properties.
One such application is in the synthesis of spiropiperidine derivatives. The aldehyde can react with a suitable amine to form an imine, which can then undergo an intramolecular cyclization reaction with a nucleophile tethered to the cyclohexane ring, leading to the formation of a spirocyclic piperidine. Such structures are of significant interest in drug discovery due to their conformational rigidity and novel intellectual property space.
| Heterocyclic System | Synthetic Strategy | Potential Application |
| Spiropiperidines | Intramolecular imine cyclization | CNS disorders, oncology |
| Fused Bicyclic Systems | Pictet-Spengler or similar cyclization reactions | Scaffolds for medicinal chemistry |
Contributions to the Construction of Macrocyclic Structures and Foldamers
The bifunctional nature of this compound makes it a suitable monomer unit for the construction of macrocyclic structures. Macrocycles are of increasing interest in drug discovery as they can tackle challenging biological targets. The trans-1,4-disubstitution pattern of the cyclohexane ring provides a well-defined vector for chain extension, leading to the formation of large, ordered ring structures.
One potential, though not yet explicitly documented, application is in multicomponent reactions like the Ugi reaction for macrocyclization. In such a reaction, the aldehyde and the deprotected amine could react with an isocyanide and a carboxylic acid to form a macrocyclic peptide-like structure in a single step.
Furthermore, the rigid cyclohexane core can be incorporated into the backbone of foldamers, which are synthetic oligomers that adopt well-defined secondary structures similar to peptides and proteins. The conformational preference of the trans-cyclohexane ring can help to pre-organize the foldamer into a specific three-dimensional shape, which is crucial for its biological activity.
| Macromolecular Structure | Synthetic Approach | Key Feature |
| Macrocycles | Multicomponent reactions (e.g., Ugi) | Pre-organized ring conformation |
| Foldamers | Stepwise oligomer synthesis | Rigid backbone element |
Advanced Analytical and Spectroscopic Methodologies for Characterization in Research
High-Resolution Mass Spectrometry for Molecular Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For a related compound, rac-tert-butyl N-[(1r,4r)-4-formylcyclohexyl]carbamate, the monoisotopic mass is computed to be 227.15214353 Da. nih.gov In a typical HRMS analysis using electrospray ionization (ESI), the molecule would be expected to be observed as its protonated form [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. The measured mass-to-charge ratio (m/z) would be compared to the theoretical value, with a mass error in the low parts-per-million (ppm) range providing strong evidence for the correct molecular formula.
It is important to note that Boc-protected amines can sometimes undergo fragmentation in the ion source, leading to the loss of the Boc group or isobutene. nih.gov This can result in the observation of characteristic fragment ions, which can further aid in structural confirmation. nih.gov
Table 1: Theoretical Exact Masses for Adducts of a Related Compound (Data based on computed values for rac-tert-butyl N-[(1r,4r)-4-formylcyclohexyl]carbamate) nih.gov
| Ion | Molecular Formula | Theoretical m/z |
| [M+H]⁺ | C₁₂H₂₂NO₃⁺ | 228.15942 |
| [M+Na]⁺ | C₁₂H₂₁NNaO₃⁺ | 250.14136 |
| [M+K]⁺ | C₁₂H₂₁KNO₃⁺ | 266.11530 |
Multidimensional Nuclear Magnetic Resonance Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure and stereochemistry of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for a complete assignment of all proton and carbon signals.
While a full spectral analysis for the target compound is not publicly available, data from closely related trans-4-substituted cyclohexane (B81311) derivatives provide insight into the expected chemical shifts and coupling constants. The trans stereochemistry of the 1,4-disubstituted cyclohexane ring is typically confirmed by the coupling constants of the protons at the substitution points (C1 and C4). These protons will exhibit characteristic splitting patterns indicating their axial or equatorial orientations. For instance, ¹H NMR analysis of related trans-1,4-substituted cyclohexanes shows distinct splitting patterns for axial versus equatorial protons.
Expected ¹H NMR Spectral Features:
Aldehyde Proton (-CHO): A singlet or a narrowly split multiplet in the downfield region, typically around 9.5-10.0 ppm.
Boc Group Protons (-C(CH₃)₃): A sharp singlet integrating to nine protons, usually found around 1.4 ppm.
Cyclohexane Ring Protons: A complex series of multiplets in the range of 1.0-2.5 ppm. The protons on the carbons bearing the substituents (C1 and C4) will have distinct chemical shifts.
Methyl Protons (-CH₂-N): A doublet or triplet, depending on the coupling to the adjacent cyclohexane proton, typically in the 2.8-3.2 ppm range.
NH Proton (-NH-Boc): A broad singlet or triplet, often observed between 4.5-5.5 ppm, which may exchange with D₂O.
Expected ¹³C NMR Spectral Features:
Aldehyde Carbonyl Carbon (-CHO): A resonance in the highly deshielded region of the spectrum, around 200-205 ppm.
Carbamate Carbonyl Carbon (-O-(C=O)-N): A peak around 155-156 ppm.
Boc Group Carbons (-C(CH₃)₃ and -C(CH₃)₃): Two distinct signals, one for the quaternary carbon around 79-80 ppm and another for the methyl carbons around 28 ppm.
Cyclohexane Ring Carbons: Resonances in the aliphatic region, typically between 25-45 ppm. The carbons attached to the substituents will have characteristic shifts.
Methylene (B1212753) Carbon (-CH₂-N): A signal in the range of 40-50 ppm.
Two-dimensional NMR techniques are crucial for unambiguously assigning these signals. A COSY (Correlation Spectroscopy) spectrum reveals proton-proton coupling networks, helping to trace the connectivity within the cyclohexane ring. An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates each proton with its directly attached carbon atom. Finally, an HMBC (Heteronuclear Multiple Bond Correlation) spectrum shows correlations between protons and carbons over two to three bonds, which is vital for confirming the connectivity of the substituent groups to the cyclohexane ring.
Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Determination
While this compound itself is achiral due to a plane of symmetry, derivatives of this compound or related synthetic intermediates may be chiral. In such cases, chiral chromatography is essential for separating enantiomers and determining enantiomeric purity (e.e.).
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilize chiral stationary phases (CSPs) that interact diastereomerically with the enantiomers of a chiral compound, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral molecules, including cyclohexane derivatives. researchgate.net
The development of a chiral separation method would involve screening various CSPs and mobile phase compositions to achieve baseline resolution of the enantiomers. The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol (B145695), can significantly impact the separation. researchgate.net Once a method is established, it can be used to quantify the enantiomeric excess of a sample by comparing the peak areas of the two enantiomers.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Monitoring
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are particularly useful for monitoring the progress of a chemical reaction, for instance, the oxidation of the corresponding alcohol to the aldehyde.
Expected FTIR/Raman Spectral Features: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
Table 2: Expected Vibrational Frequencies for this compound *
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H (carbamate) | Stretching | 3400-3200 |
| C-H (aldehyde) | Stretching | 2850-2800 and 2750-2700 |
| C-H (aliphatic) | Stretching | 3000-2850 |
| C=O (aldehyde) | Stretching | 1740-1720 |
| C=O (carbamate) | Stretching | 1715-1680 |
| N-H (carbamate) | Bending | 1540-1510 |
| C-N | Stretching | 1250-1020 |
Data is based on typical ranges for these functional groups and may vary slightly for the specific molecule.
The appearance of a strong C=O stretching band for the aldehyde around 1720-1740 cm⁻¹ and the disappearance of the broad O-H stretching band of the starting alcohol would confirm the conversion. The characteristic stretches of the Boc group (C=O and N-H) would remain present throughout the reaction.
X-ray Crystallography for Definitive Absolute and Relative Stereochemistry Elucidation
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound or a solid derivative can be grown, this technique can provide unequivocal proof of its molecular structure, including the trans relative stereochemistry of the substituents on the cyclohexane ring.
The analysis of the crystal structure reveals precise bond lengths, bond angles, and torsion angles. For the cyclohexane ring, X-ray crystallography would confirm the chair conformation and the diequatorial orientation of the two substituents, which is characteristic of the more stable trans-1,4 isomer. While the target molecule is achiral, for chiral derivatives, X-ray crystallography using anomalous dispersion can also be used to determine the absolute stereochemistry. Obtaining a crystal structure provides the most definitive characterization of the molecule's solid-state conformation.
Computational and Theoretical Investigations of Trans 4 Boc Amino Methyl Cyclohexanecarbaldehyde Reactivity and Structure
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules and has been widely applied to elucidate reaction mechanisms. For a molecule like trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde, DFT calculations can provide valuable insights into the thermodynamics and kinetics of its reactions. For instance, the nucleophilic addition of an organometallic reagent, such as a Grignard reagent, to the carbonyl group can be modeled to determine the reaction pathway and the structure of the transition state.
Table 1: Hypothetical DFT-Calculated Energies for the Reaction of this compound with Methylmagnesium Chloride
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Product | -25.8 |
| Note: These are illustrative values based on typical DFT calculations for similar reactions and are not from a published study on this specific molecule. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
The conformational flexibility of the cyclohexane (B81311) ring in this compound plays a significant role in its reactivity. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this molecule and to study its interactions with other molecules, such as solvents or reactants.
An MD simulation of this compound in a solvent like water or tetrahydrofuran (B95107) would reveal the preferred conformations of the cyclohexane ring and the orientation of the substituents. Due to the large steric bulk of the Boc-aminomethyl and carbaldehyde groups, it is expected that the diequatorial chair conformation would be the most stable, minimizing 1,3-diaxial interactions. spcmc.ac.inlibretexts.org The simulation would also show dynamic fluctuations, including ring puckering and rotation of the substituent groups. Furthermore, MD simulations can be used to study intermolecular interactions, such as hydrogen bonding between the Boc-protected amine or the carbonyl oxygen and solvent molecules. These interactions can influence the molecule's solubility and reactivity. A study on cyclohexane analogues has shown that the dynamic interconversion between various conformations can be a determining factor in reactivity, a phenomenon that MD simulations are well-suited to explore. nih.gov
Quantum Chemical Calculations for Prediction of Stereoselectivity (e.g., Enantioselectivity, Diastereoselectivity)
Quantum chemical calculations are instrumental in predicting the stereochemical outcome of reactions. For this compound, which is prochiral at the carbonyl carbon, these calculations can predict the facial selectivity of nucleophilic attack, leading to either the (R) or (S) alcohol product.
For example, in an organocatalyzed aldol (B89426) reaction, quantum chemical calculations can be used to model the transition states leading to the different stereoisomeric products. nih.gov By comparing the energies of these diastereomeric transition states, the major product can be predicted. The stereoselectivity in such reactions is often governed by a combination of steric and electronic factors. The bulky Boc-aminomethyl group, even though it is at the 4-position, can influence the approach of the nucleophile to the aldehyde. A computational study would likely involve calculating the energies of the transition states for the attack of a nucleophile from the re and si faces of the aldehyde. The difference in these energies would correlate with the predicted diastereomeric or enantiomeric excess.
Table 2: Illustrative Quantum Chemical Calculation Results for a Proline-Catalyzed Aldol Reaction
| Transition State | Relative Free Energy (kcal/mol) | Predicted Product Ratio |
| TS-(R,R) | 0.0 | 95 |
| TS-(S,R) | 1.8 | 5 |
| Note: These are hypothetical values to illustrate the prediction of diastereoselectivity and are not from a specific study on this molecule. |
Structure-Reactivity Relationship Studies Using Computational Models
Computational models can be used to establish quantitative structure-reactivity relationships (QSRRs). For a series of derivatives of this compound, computational methods could be used to correlate structural or electronic parameters with reactivity.
In Silico Design of Novel Transformations and Catalytic Systems
Computational chemistry offers a powerful platform for the in silico design of new reactions and catalysts. For this compound, this could involve designing a catalyst that selectively targets a specific transformation or designing a novel reaction that utilizes the unique structural features of the molecule.
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Automation for Scalable Synthesis
The transition from traditional batch processing to continuous flow chemistry presents a significant opportunity for the synthesis of trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde and its derivatives. azolifesciences.comchemicalindustryjournal.co.uk Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, higher purity, and enhanced safety, particularly for exothermic or hazardous reactions. chemicalindustryjournal.co.uk The development of a continuous flow process for the oxidation of the corresponding alcohol to the aldehyde, for instance, could enable safer and more scalable production. digitellinc.com
Furthermore, the integration of automation with flow synthesis can facilitate high-throughput screening of reaction conditions and the rapid generation of compound libraries. beilstein-journals.orgamidetech.comchemrxiv.org An automated system could systematically vary reagents, catalysts, and reaction parameters to efficiently explore the derivatization potential of the aldehyde and the Boc-protected amine. mit.eduresearchgate.net This approach would accelerate the discovery of new molecules with desired properties. mdpi.com
Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound
| Parameter | Batch Chemistry | Flow Chemistry |
| Scalability | Often requires re-optimization for larger scales. | Seamless scaling by running the reactor for longer periods ("scaling out"). researchgate.net |
| Safety | Larger volumes of reagents pose higher risks. | Small reaction volumes at any given time minimize hazards. azolifesciences.com |
| Process Control | Difficult to maintain precise control over temperature and mixing. | Excellent heat and mass transfer allow for precise control. azolifesciences.com |
| Reproducibility | Can be subject to variations between batches. | Highly reproducible due to consistent reaction conditions. |
| Integration | Difficult to integrate multiple reaction steps. | Enables telescoping of multiple synthetic steps into a continuous sequence. |
Exploration of Sustainable and Green Chemistry Approaches
Future research will increasingly focus on developing more environmentally benign methods for the synthesis and modification of this compound. This aligns with the growing importance of green chemistry principles in the chemical industry.
One key area is the replacement of hazardous reagents. For instance, the oxidation of the precursor alcohol to the aldehyde often employs chromium-based reagents, which are toxic. Green alternatives, such as catalytic aerobic oxidation or the use of hypervalent iodine reagents in recyclable solvents, should be explored. researchgate.net Biocatalysis, using enzymes like alcohol dehydrogenases, offers a highly selective and environmentally friendly route to chiral aldehydes. rsc.orgacs.orgacs.orgacsgcipr.orgrsc.org
Another important aspect is the development of greener methods for the protection and deprotection of the amine group. The use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) for Boc protection is common, but alternative, more atom-economical methods could be investigated. organic-chemistry.org For deprotection, replacing strong acids with solid acid catalysts or enzymatic methods would reduce waste and improve the environmental profile of syntheses involving this building block. researchgate.netacs.orgnih.gov
Expanding the Scope of Derivatization and Scaffold Diversity
The true potential of this compound lies in its ability to serve as a versatile scaffold for the creation of diverse molecular architectures. acs.org Diversity-oriented synthesis (DOS) strategies can be employed to systematically explore the chemical space around this core structure. csmres.co.ukcam.ac.ukmdpi.comcam.ac.uknih.gov
The aldehyde functionality can be transformed into a wide array of functional groups through reactions such as Wittig olefination, aldol (B89426) condensation, reductive amination, and the formation of various heterocycles. The Boc-protected amine, after deprotection, can be acylated, alkylated, or used in the construction of ureas, thioureas, and sulfonamides. The combination of these transformations on a single scaffold allows for the rapid generation of complex and three-dimensional molecules. researchgate.net
Table 2: Illustrative Derivatization Strategies for this compound
| Reaction Site | Reagent/Reaction Type | Resulting Functional Group/Scaffold |
| Aldehyde | Wittig reagents | Alkenes |
| Grignard reagents | Secondary alcohols | |
| Primary amines/reductant | Secondary amines | |
| Hydrazines/hydroxylamines | Hydrazones, oximes, heterocycles | |
| Boc-amine (after deprotection) | Acyl chlorides/anhydrides | Amides |
| Isocyanates/isothiocyanates | Ureas/Thioureas | |
| Sulfonyl chlorides | Sulfonamides | |
| Aldehydes/ketones (reductive amination) | Secondary/tertiary amines |
Advanced Mechanistic Studies to Uncover New Reactivity Patterns
A deeper understanding of the reaction mechanisms involving this compound will be crucial for developing novel and more efficient synthetic methodologies. For instance, investigating the stereoselectivity of nucleophilic additions to the aldehyde group can lead to the development of asymmetric syntheses of chiral derivatives. The trans configuration of the cyclohexane (B81311) ring can influence the facial selectivity of such reactions.
Understanding the interplay between the aldehyde and the protected amine in various reactions is another important area. For example, under certain conditions, intramolecular reactions could lead to the formation of novel bicyclic structures. The study of reaction kinetics and the identification of reaction intermediates will provide valuable insights into the underlying reactivity of this bifunctional molecule. Distinguishing between kinetic and thermodynamic control in reactions can allow for the selective formation of different products. odinity.comlibretexts.orgmasterorganicchemistry.comwikipedia.orgjackwestin.com
Synergy of Experimental and Computational Methodologies in Research Discovery
The combination of experimental work with computational modeling is a powerful approach to accelerate research and gain deeper insights. chemrxiv.orgchiralpedia.com Density Functional Theory (DFT) calculations can be used to predict the geometries and energies of reactants, transition states, and products for various reactions of this compound. researchgate.netresearchgate.netresearchgate.net This can help in understanding reaction mechanisms, predicting stereochemical outcomes, and designing more effective catalysts. nih.gov
For example, computational studies can be used to model the transition states of nucleophilic additions to the aldehyde, providing a rationale for the observed stereoselectivity. researchgate.net Molecular dynamics simulations could be employed to study the conformational preferences of the cyclohexane ring and its derivatives, which can influence their biological activity. The synergy between in silico predictions and experimental validation will be instrumental in unlocking the full potential of this versatile building block. chemrxiv.orgresearchgate.netresearchgate.net
Q & A
Q. How should researchers address discrepancies in spectroscopic data across literature sources?
- Methodological Answer : Systematically compare NMR (solvent, temperature), IR (neat vs. KBr pellet), and HRMS data. For instance, 4-Hydroxybenzaldehyde shows solubility-dependent NMR shifts . Reproduce experiments under standardized conditions and cross-reference with databases (e.g., CAS Common Chemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
